![molecular formula C19H14F3N3O2S B2583464 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 899965-69-6](/img/structure/B2583464.png)
2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide” is a chemical compound with the molecular formula C19H16N4O3S . It has a molecular weight of 380.4 g/mol . The compound is also known by other names such as 899965-65-2, 4- (2- ( (6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide, AKOS024672773, F2716-0224, and 4- [ [2- [ (6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrimidine ring, a phenyl ring, a trifluoromethyl group, and an acetamide group . The InChI string of the compound is InChI=1S/C19H16N4O3S/c20-18 (26)13-6-8-14 (9-7-13)21-17 (25)11-27-19-22-15 (10-16 (24)23-19)12-4-2-1-3-5-12/h1-10H,11H2, (H2,20,26) (H,21,25) (H,22,23,24) .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a molecular weight of 380.4 g/mol, an XLogP3-AA of 1.6, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 380.09431156 g/mol . It has a topological polar surface area of 139 Ų, a heavy atom count of 27, and a complexity of 647 .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- A study by Subasri et al. (2016) analyzed the crystal structures of similar compounds, focusing on their conformation and hydrogen bond stabilizing effects. This research provides insight into the structural properties of related acetamides (Subasri et al., 2016).
Synthesis and Antimicrobial Activity
- Desai et al. (2008) synthesized various acetamide derivatives, including those structurally similar to the compound , and evaluated their antibacterial activity against different bacteria. This study highlights the potential of these compounds as antibacterial agents (Desai et al., 2008).
- Kerru et al. (2019) prepared a series of thienopyrimidine linked rhodanine derivatives and evaluated their antimicrobial activity. This research is relevant for understanding the antimicrobial potential of similar compounds (Kerru et al., 2019).
Antioxidant Activity
- Dhakhda et al. (2021) studied the synthesis and antioxidant activity of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides, providing insights into the antioxidant properties of related compounds (Dhakhda et al., 2021).
Antitumor Activity
- Hafez and El-Gazzar (2017) synthesized thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, including compounds structurally related to the one , and evaluated their antitumor activity. This study contributes to understanding the potential of these compounds in cancer therapy (Hafez & El-Gazzar, 2017).
Pharmacokinetics and Disposition
- Dong et al. (2016) researched the pharmacokinetics and disposition of a thiouracil derivative, closely related to the compound , in animals and humans. Their study provides crucial information on the metabolism and elimination mechanisms of similar compounds (Dong et al., 2016).
Antiviral Activity
- Mary et al. (2020) conducted a comprehensive study on a novel antiviral molecule structurally similar to the compound of interest. Their work included molecular structure analysis, drug likeness evaluation, and molecular docking against SARS-CoV-2 protein (Mary et al., 2020).
Propiedades
IUPAC Name |
2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c20-19(21,22)13-6-8-14(9-7-13)23-17(27)11-28-18-24-15(10-16(26)25-18)12-4-2-1-3-5-12/h1-10H,11H2,(H,23,27)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFAKKMMWYOKSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.